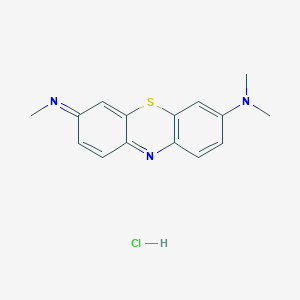
Azure B
概要
説明
アズールBは、アズールB塩化物としても知られており、カチオン性染料であり、メチレンブルーの主要な代謝産物です。血液塗抹標本のアズールエオジン染色において、生物学的染色に広く使用されています。 アズールBは、モノアミンオキシダーゼA(MAO-A)の選択的かつ可逆的な阻害作用で知られており、研究と臨床の両方の設定において重要です .
科学的研究の応用
Azure B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Widely used in staining protocols for blood smears and other biological samples to differentiate cellular components.
Medicine: Investigated for its antidepressant properties due to its inhibition of monoamine oxidase A. It is also used in photodynamic therapy for certain types of cancer.
Industry: Employed in the textile industry for dyeing fabrics and in the production of colored inks
作用機序
アズールBは、主にモノアミンオキシダーゼA(MAO-A)の阻害を通じて効果を発揮します。この酵素を阻害することにより、アズールBは脳内のセロトニンやノルエピネフリンなどのモノアミンのレベルを高めます。これには、抗うつ効果がある可能性があります。 この化合物はMAO-Aの活性部位に結合し、これらの神経伝達物質の分解を防ぎ、それによってそれらの利用可能性と活性を高めます .
類似の化合物:
メチレンブルー: アズールBの親化合物であり、同様の染色目的で使用され、MAO-A阻害作用も持っています。
アズールA: メチレンブルーの別の代謝産物であり、同様の染色用途で使用されますが、染色特性はわずかに異なります。
チオニン: 生物学的染色の類似した化学構造と用途を持つ関連する染料。
アズールBの独自性: アズールBは、MAO-A阻害剤としての高い選択性と効力のために独特です。その独特の染色特性により、生物学的サンプルの細胞成分を区別するのに特に役立ちます。 さらに、うつ病や特定の癌の治療における潜在的な治療用途は、研究と臨床の両方の設定におけるその多様性と重要性を強調しています .
準備方法
合成経路と反応条件: アズールBは、脱メチル化プロセスを通じてメチレンブルーから合成されます。反応は一般的に、メチレンブルーからメチル基を除去するために、強酸または強塩基を使用します。その結果、アズールBが形成されます。反応条件には、目的の生成物が得られるように、高温および制御されたpHレベルが含まれることがよくあります。
工業的生産方法: 工業的な設定では、アズールBは同様の脱メチル化プロセスを使用して大量に生産されますが、より多くの量に対応するために拡大されます。このプロセスには、製品の品質と収率を維持するために、反応条件の継続的な監視と調整が含まれます。 最終製品は、結晶化またはその他の分離技術によって精製され、目的の純度レベルが達成されます .
3. 化学反応の分析
反応の種類: アズールBは、次のようなさまざまな化学反応を起こします。
酸化: アズールBは、酸化されてさまざまな酸化状態を形成することができます。これは、その色と染色特性を変える可能性があります。
還元: 還元反応は、アズールBを親化合物であるメチレンブルーに戻すことができます。
置換: アズールBは、官能基が他の化学基に置換される置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや亜鉛粉などの還元剤が頻繁に使用されます。
置換: 酸性または塩基性条件下でさまざまな求核剤を使用すると、置換反応が実現できます。
主な生成物:
酸化: 酸化の程度に応じて、さまざまな酸化生成物が得られます。
還元: メチレンブルー。
4. 科学研究への応用
アズールBは、科学研究において幅広い用途があります。
化学: 色変化特性により、pH指示薬および酸化還元滴定に使用されます。
生物学: 血液塗抹標本やその他の生物学的サンプルの染色プロトコルに広く使用され、細胞成分を区別します。
医学: モノアミンオキシダーゼAの阻害作用により、抗うつ効果が調査されています。また、特定の種類の癌の光線力学療法にも使用されます。
化学反応の分析
Types of Reactions: Azure B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its color and staining properties.
Reduction: Reduction reactions can convert this compound back to its parent compound, Methylene blue.
Substitution: this compound can participate in substitution reactions where its functional groups are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc dust are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Different oxidation products depending on the extent of oxidation.
Reduction: Methylene blue.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
類似化合物との比較
Methylene Blue: The parent compound of Azure B, used for similar staining purposes and also has MAO-A inhibitory properties.
Azure A: Another metabolite of Methylene blue, used in similar staining applications but with slightly different staining properties.
Thionine: A related dye with similar chemical structure and applications in biological staining.
Uniqueness of this compound: this compound is unique due to its high selectivity and potency as an MAO-A inhibitor. Its distinct staining properties make it particularly useful in differentiating cellular components in biological samples. Additionally, its potential therapeutic applications in treating depression and certain cancers highlight its versatility and importance in both research and clinical settings .
特性
IUPAC Name |
dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJEIWCTMMZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040158, DTXSID40944111 | |
| Record name | Azure B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-55-5, 1231958-32-9 | |
| Record name | Azure B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azure B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azure B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZURE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azure B, a cationic dye, primarily interacts with nucleic acids. Its planar structure allows it to intercalate between the base pairs of DNA and RNA. [, ] This intercalation can interfere with DNA replication and RNA transcription processes. [, ] Additionally, this compound can bind to anionic polyelectrolytes through electrostatic interactions, causing spectral shifts known as metachromasy. [, ]
ANone:
- Spectroscopic Data: this compound exhibits a characteristic absorption maximum (λmax) around 650 nm in its UV-Vis spectrum. [, , ] The exact wavelength can shift slightly depending on the solvent and its interaction with other molecules.
- Biological Staining: this compound is a key component of Romanowsky stains used for staining blood cells and identifying different cell types based on their staining patterns. [, , , ]
- Photodynamic Therapy: Research suggests that this compound can act as a photosensitizer in photodynamic therapy, potentially targeting cancer cells. [, ]
- Electrochemical Sensors: The electrochemical properties of poly(this compound) make it a promising material for developing electrochemical sensors and biosensors. [, ]
A: this compound can catalyze photodynamic reactions, particularly in the presence of light. It can facilitate the photo-oxidation of nucleic acids, primarily guanine bases, leading to their degradation. [] This property has been investigated for its potential in antiviral therapy, specifically targeting viral RNA. []
ANone: While the provided research does not delve into specific computational studies, there is potential for using computational chemistry techniques to study this compound. For example:
ANone: Research on the SAR of this compound and related thiazine dyes highlights the influence of structural modifications on their properties:
- Methylation: The degree of methylation on the thiazine ring system affects the dye's interaction with DNA. For instance, the presence of methyl groups in Methylene Blue contributes to its radioprotective effects, while this compound, with fewer methyl groups, exhibits radiosensitizing properties. []
A: this compound's stability is influenced by pH, temperature, and light. [, , ] Formulation strategies to enhance its stability and bioavailability could include:
ANone: The provided research primarily focuses on the fundamental properties and applications of this compound. Information on specific SHE regulations, risk assessments, and responsible handling practices would need to be obtained from relevant regulatory agencies and material safety data sheets.
A: this compound has a long history in biological staining, dating back to the early 20th century with the development of Romanowsky stains. [] Key milestones include:
- Synthesis and Characterization: Early work focused on synthesizing this compound and elucidating its chemical structure. [, , ]
- Mechanism of Staining: Researchers investigated the interaction of this compound with cellular components like DNA, RNA, and proteins to understand the basis of its staining properties. [, , ]
- Applications Beyond Staining: More recently, research has explored the potential of this compound in areas like photodynamic therapy, electrochemical sensing, and material science. [, , , ]
ANone: this compound research exemplifies cross-disciplinary collaboration, drawing upon:
- Chemistry: For synthesizing, purifying, and characterizing the dye and its derivatives. [, , ]
- Biology: For understanding its interaction with cells and its applications in biological staining and potential therapeutic strategies. [, , , ]
- Material Science: For exploring its use in developing sensors, electrochemical devices, and novel materials. [, ]
- Physics: For investigating its photophysical properties and potential in photodynamic therapy. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



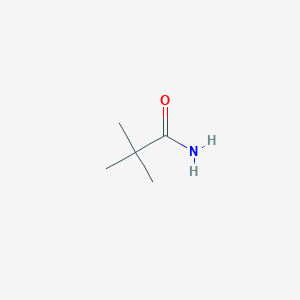

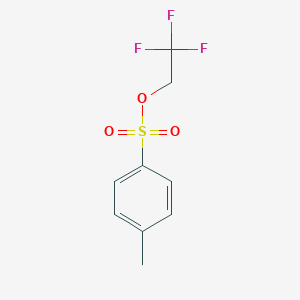
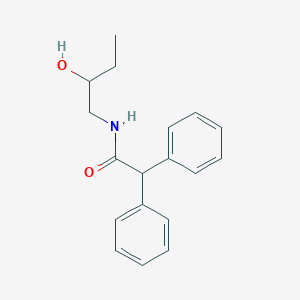
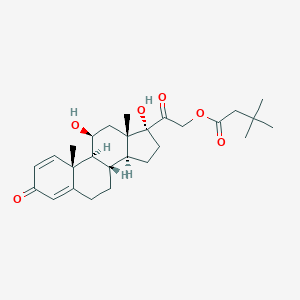
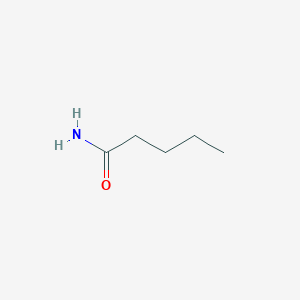
![2,4-Dimethylbenzo[d]thiazole](/img/structure/B147675.png)

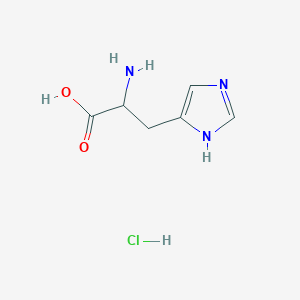
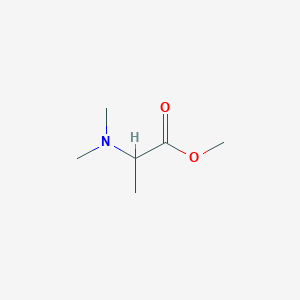
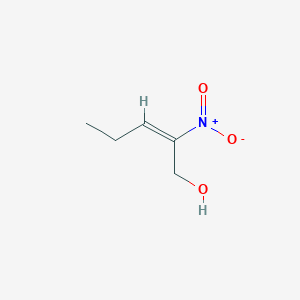
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
![(2R)-2-[(2S)-oxan-2-yl]-2H-furan-5-one](/img/structure/B147686.png)
